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Compound of Interest

Compound Name:
(R)-1-N-Boc-3-

methanesulfonyloxypiperidine

Cat. No.: B1517670 Get Quote

An In-depth Technical Guide to (R)-1-N-Boc-3-Methanesulfonyloxypiperidine: A Key Chiral

Intermediate in Drug Development

Introduction
(R)-1-N-Boc-3-methanesulfonyloxypiperidine is a synthetically versatile chiral building block

of significant interest to the pharmaceutical and life sciences industries.[1] Its structure,

featuring a piperidine core, is a privileged scaffold in medicinal chemistry, appearing in

numerous FDA-approved drugs and clinical candidates. The molecule is strategically

engineered with three key functional components: a stereodefined (R)-configured carbon

center, a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen, and a

methanesulfonate (mesylate) ester at the 3-position.

This combination makes it an ideal intermediate for asymmetric synthesis. The Boc group

provides stability and prevents the secondary amine from engaging in unwanted side reactions,

while the mesylate functions as an excellent leaving group, activating the C-3 position for

stereospecific nucleophilic substitution.[1][2][3] This guide offers a comprehensive examination

of the chemical structure, physicochemical properties, synthesis, and critical applications of this

compound, providing researchers and drug development professionals with the technical

insights required for its effective utilization.
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Core Chemical Structure and Physicochemical
Properties
The molecular architecture of (R)-1-N-Boc-3-methanesulfonyloxypiperidine is fundamental

to its utility. The chiral center at the C-3 position is crucial for creating enantiomerically pure

final products, a common requirement for modern therapeutics to ensure target specificity and

reduce off-target effects.

Chemical Structure of (R)-1-N-Boc-3-methanesulfonyloxypiperidine
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Caption: Molecular structure of (R)-1-N-Boc-3-methanesulfonyloxypiperidine.
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Data Presentation: Physicochemical Properties
The following table summarizes key identifiers and physical properties of the compound, which

are essential for experimental design and safety considerations.

Property Value Reference(s)

CAS Number 404577-34-0 [1][4][5]

Molecular Formula C₁₁H₂₁NO₅S [1][4][6]

Molecular Weight 279.35 g/mol [1][6]

Appearance White to Off-White Solid [1]

Boiling Point
407.2°C at 760 mmHg

(Predicted)
[1]

Canonical SMILES

CC(C)

(C)OC(=O)N1CCCC(C1)OS(=

O)(=O)C

[6]

Storage Conditions 2-8°C, under dry atmosphere [1][4]

Synthesis and Mechanistic Insights
The synthesis of (R)-1-N-Boc-3-methanesulfonyloxypiperidine is a well-established, two-

step process starting from commercially available (R)-3-hydroxypiperidine. The process

involves the protection of the piperidine nitrogen followed by the activation of the hydroxyl

group.

Step 1: N-Boc Protection of (R)-3-Hydroxypiperidine
The initial step is the protection of the secondary amine of (R)-3-hydroxypiperidine. This is

critical to prevent the nitrogen from acting as a nucleophile in the subsequent mesylation step.

The reaction is typically performed using di-tert-butyl dicarbonate (Boc₂O) in the presence of a

base.

The resulting product, (R)-1-Boc-3-hydroxypiperidine (CAS: 143900-43-0), is a stable,

crystalline solid that serves as the direct precursor for the title compound.[7][8]
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Step 2: Methanesulfonylation of (R)-1-Boc-3-
hydroxypiperidine
This transformation is the core of the synthesis, converting the poorly reactive hydroxyl group

into a highly effective mesylate leaving group. This is achieved by reacting the alcohol with

methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base.[3][9]

Causality Behind Experimental Choices:

Reagent: Methanesulfonyl chloride (MsCl) is the reagent of choice for introducing the mesyl

group. It is highly reactive towards nucleophiles like alcohols.[2]

Base: A non-nucleophilic base, typically triethylamine (Et₃N) or diisopropylethylamine

(DIPEA), is essential.[9] Its role is to neutralize the hydrochloric acid (HCl) generated during

the reaction, driving the equilibrium towards the product. A nucleophilic base could compete

with the alcohol and react with MsCl, leading to unwanted byproducts.

Solvent: Anhydrous dichloromethane (DCM) is a common solvent as it is aprotic and

effectively dissolves the reactants without participating in the reaction.[9]

Temperature: The reaction is typically conducted at 0°C. This low temperature helps to

control the exothermicity of the reaction and minimize potential side reactions, ensuring a

clean conversion.[9]

(R)-1-Boc-3-hydroxypiperidine
in anhydrous DCM

+ Methanesulfonyl Chloride (1.2 eq.)
+ Triethylamine (1.5 eq.)

 1. Add reagents Stir at 0°C
Monitor by TLC

 2. React Aqueous Work-up
(Wash with H₂O, aq. HCl, aq. NaHCO₃, brine)

 3. Quench & Wash Dry (Na₂SO₄ or MgSO₄)
Concentrate in vacuo

 4. Isolate (R)-1-N-Boc-3-methanesulfonyloxypiperidine 5. Obtain Product

Click to download full resolution via product page

Caption: General workflow for the synthesis of the title compound.

Experimental Protocol: Methanesulfonylation
Dissolve (R)-1-Boc-3-hydroxypiperidine (1.0 eq.) in anhydrous dichloromethane (DCM, ~10

volumes) in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g.,

nitrogen or argon).
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Cool the solution to 0°C using an ice bath.

Add triethylamine (Et₃N, 1.5 eq.) to the stirred solution.

Slowly add methanesulfonyl chloride (MsCl, 1.2 eq.) dropwise, ensuring the internal

temperature remains below 5°C.

Stir the reaction mixture at 0°C for 2-4 hours. Monitor the reaction progress by Thin Layer

Chromatography (TLC) until the starting material is consumed.[9]

Upon completion, transfer the mixture to a separatory funnel and dilute with additional DCM.

Wash the organic layer sequentially with cold water, cold 1 M HCl, saturated aqueous

NaHCO₃, and finally, saturated brine.[3] These washes serve to remove the triethylamine

hydrochloride salt, excess base, and any remaining acidic impurities.

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate

(MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude

product.

The product is often of sufficient purity for subsequent steps. If necessary, further purification

can be achieved via column chromatography on silica gel.

Mechanistic Consideration: The reaction proceeds with retention of stereochemistry at the C-3

carbon because the carbon-oxygen bond of the alcohol is not broken during the mesylation

process.[3] The nucleophilic attack occurs from the alcohol's oxygen onto the electrophilic

sulfur atom of MsCl.

Applications in Asymmetric Synthesis
The primary value of (R)-1-N-Boc-3-methanesulfonyloxypiperidine lies in its role as a

versatile chiral electrophile. The mesylate group is an outstanding leaving group, readily

displaced by a wide range of nucleophiles in Sₙ2 reactions. This allows for the stereospecific

introduction of various functional groups at the C-3 position, leading to the synthesis of diverse,

enantiomerically pure piperidine derivatives.

Key Applications:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://organic-synthesis.com/alcohol-to-mesylate-using-mscl-base/
https://www.benchchem.com/pdf/Application_Notes_Protocols_A_Step_by_Step_Guide_to_the_Formation_of_Methanesulfonates_from_Alcohols.pdf
https://www.benchchem.com/pdf/Application_Notes_Protocols_A_Step_by_Step_Guide_to_the_Formation_of_Methanesulfonates_from_Alcohols.pdf
https://www.benchchem.com/product/b1517670?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1517670?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis of Chiral Amines: Displacement of the mesylate with an azide source (e.g., sodium

azide) followed by reduction provides access to (S)-1-Boc-3-aminopiperidine. This product is

a crucial intermediate for dipeptidyl peptidase-IV (DPP-IV) inhibitors like alogliptin and

linagliptin, used in the treatment of type 2 diabetes.[10][11] The Sₙ2 reaction mechanism

results in an inversion of stereochemistry from (R) to (S).

Formation of C-O and C-S Bonds: Reaction with oxygen nucleophiles (alkoxides,

phenoxides) or sulfur nucleophiles (thiolates) allows for the synthesis of chiral ethers and

thioethers, respectively.

Drug Discovery: The ability to easily introduce diverse functionalities makes this compound a

valuable tool in lead optimization campaigns, where structure-activity relationships (SAR) are

explored by modifying peripheral chemical groups.[1][12]
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Application in Drug Discovery

(R)-1-N-Boc-3-
methanesulfonyloxypiperidine
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Caption: Logical workflow for utilizing the title compound in synthesis.

Safety, Handling, and Storage
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As a laboratory chemical, (R)-1-N-Boc-3-methanesulfonyloxypiperidine should be handled

with appropriate care. While specific toxicity data is limited, it is prudent to treat it as a

potentially hazardous substance.

Handling: Use in a well-ventilated area, preferably a chemical fume hood.[13] Wear standard

personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-

resistant gloves.[14] Avoid inhalation of dust and contact with skin and eyes.[13]

Precursors: The reagent methanesulfonyl chloride (MsCl) is highly toxic, corrosive, and a

lachrymator and must be handled with extreme caution in a fume hood.[2]

Storage: Store the compound in a tightly sealed container in a cool, dry place, as

recommended at 2-8°C.[1][4] This prevents degradation from moisture and ensures its long-

term stability.

Conclusion
(R)-1-N-Boc-3-methanesulfonyloxypiperidine is a high-value chemical intermediate that

provides a reliable and stereocontrolled route to a variety of 3-substituted piperidine

derivatives. Its well-defined structure, featuring orthogonal protecting and activating groups,

makes it an indispensable tool for medicinal chemists. By enabling the efficient and predictable

introduction of a chiral piperidine core, this compound continues to play a vital role in the

discovery and development of new therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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